

# A Comprehensive Technical Guide to 6-Oxo Simvastatin-d6

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Oxo Simvastatin-d6

Cat. No.: B15142718

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This document provides a detailed overview of **6-Oxo Simvastatin-d6**, a deuterated analog of a simvastatin impurity and metabolite. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who require technical data and context for this stable isotope-labeled compound.

## Core Compound Identification

**6-Oxo Simvastatin-d6** is the deuterated form of 6-Oxo Simvastatin, a homolog and impurity of the cholesterol-lowering drug, Simvastatin. The deuterium labeling is typically on the 2,2-dimethylbutanoate moiety. While a specific CAS number for the deuterated form is not consistently available in public databases, the non-deuterated parent compound is well-documented.

Table 1: Compound Identification

Identifier	6-Oxo Simvastatin-d6	6-Oxo Simvastatin (Non-deuterated)
Systematic Name	2,2-(Dimethyl-d6)butanoic Acid (1S,7R,8R,8aR)-1,2,6,7,8,8a-hexahydro-3,7-dimethyl- 6-oxo-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester <sup>[1]</sup>	(1S,7R,8R,8aR)-8-(2-((2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-6-oxo-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate <sup>[2]</sup>
Synonyms	Iso-Simvastatin-6-one-d6; L-669262-d6 <sup>[1][3]</sup>	6-Oxo Simvastatin Isomer; L-669,262 <sup>[3][4]</sup>
CAS Number	Not Available (NA) <sup>[1][5]</sup>	130468-11-0 <sup>[2][4][6][7]</sup>

## Physicochemical Properties

The key difference between 6-Oxo Simvastatin and its d6 variant is the isotopic substitution of six hydrogen atoms with deuterium, leading to a higher molecular weight. This labeling is crucial for its use as an internal standard in quantitative mass spectrometry-based assays.

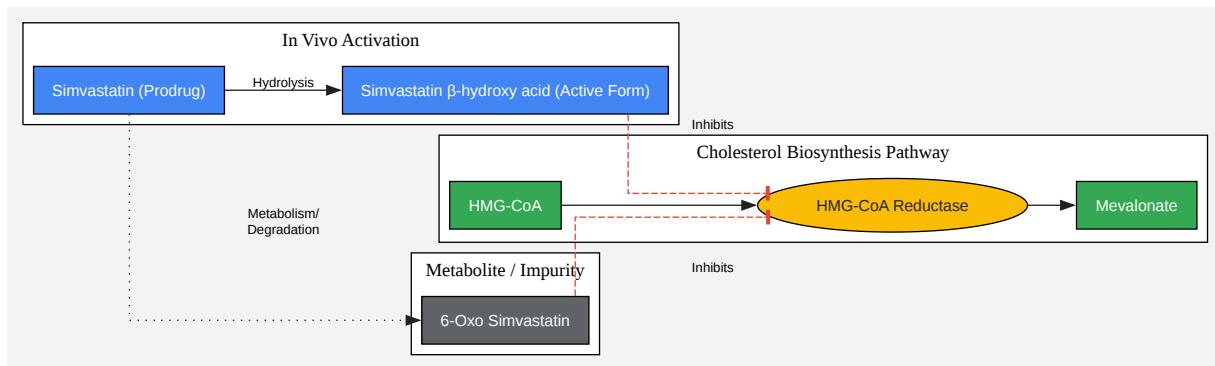
Table 2: Physicochemical Data

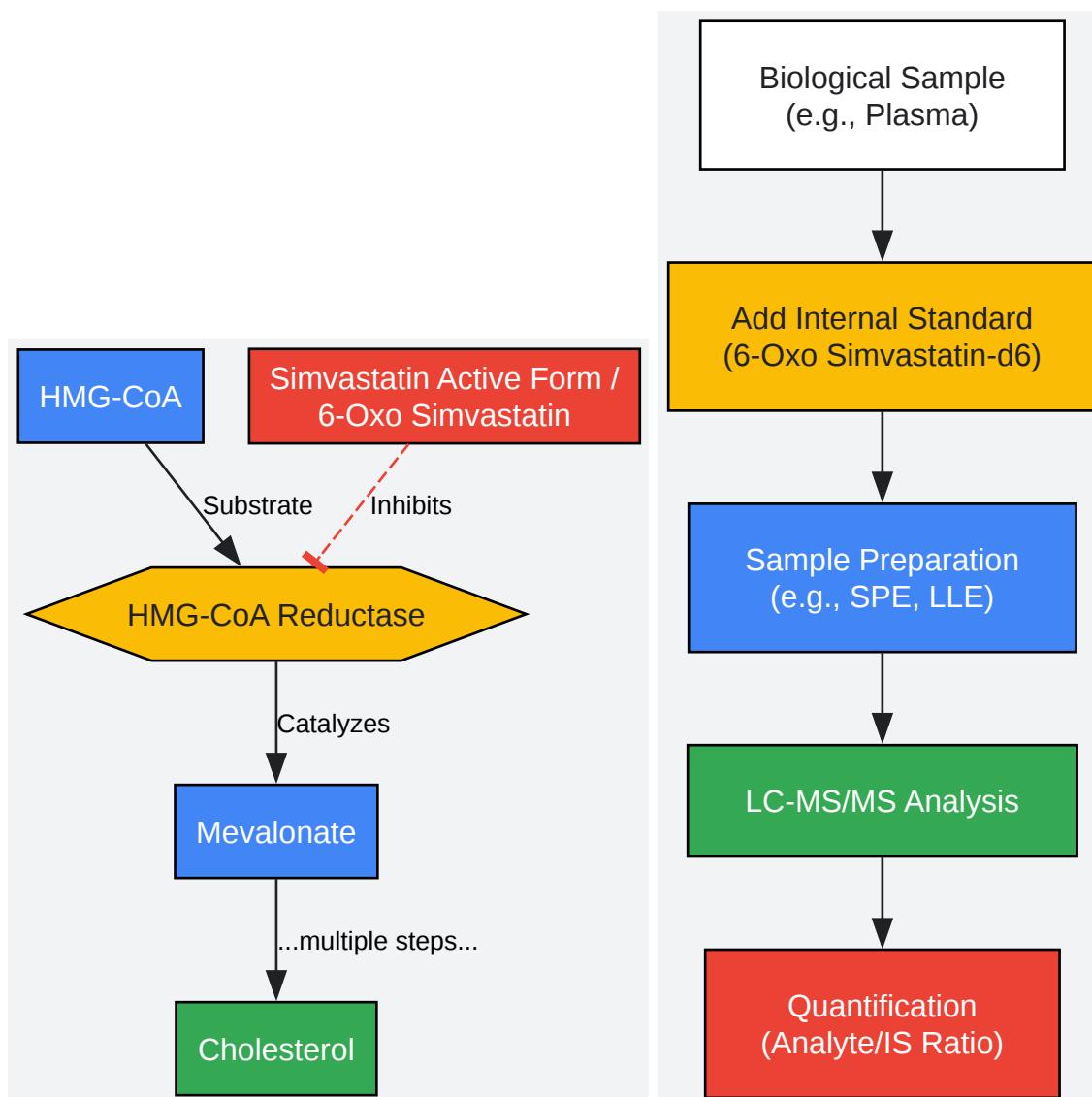
Property	6-Oxo Simvastatin-d6	6-Oxo Simvastatin (Non-deuterated)
Molecular Formula	C <sub>25</sub> H <sub>30</sub> D <sub>6</sub> O <sub>6</sub> <sup>[1][5]</sup>	C <sub>25</sub> H <sub>36</sub> O <sub>6</sub> <sup>[4][5][6][7]</sup>
Molecular Weight	438.59 g/mol <sup>[1][5]</sup>	432.55 g/mol <sup>[4][7]</sup>
Melting Point	Not Available	174 - 178°C <sup>[7]</sup>
Boiling Point	Not Available	609.5±55.0 °C (Predicted) <sup>[7]</sup>
Density	Not Available	1.16±0.1 g/cm <sup>3</sup> (Predicted) <sup>[7]</sup>

## Mechanism of Action and Metabolic Context

Simvastatin is a prodrug that, after ingestion, is hydrolyzed to its active  $\beta$ -hydroxy acid form.<sup>[8]</sup> <sup>[9]</sup> This active metabolite is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.<sup>[9]</sup> 6-Oxo Simvastatin is a related compound and also a potent inhibitor of this enzyme.<sup>[3][6]</sup> The deuterated form, **6-Oxo Simvastatin-d6**, is used as an analytical standard, particularly for pharmacokinetic studies, to accurately quantify simvastatin and its metabolites.<sup>[10][11]</sup>

The following diagram illustrates the metabolic relationship between the Simvastatin prodrug and its active form, and its relation to the HMG-CoA reductase pathway.





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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 6-Oxo Simvastatin-d6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142718#6-oxo-simvastatin-d6-cas-number-and-structure]

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